molecular formula C6H11ClO5 B052708 6-Chloro-6-deoxy-alpha-d-glucopyranose CAS No. 28528-86-1

6-Chloro-6-deoxy-alpha-d-glucopyranose

Cat. No.: B052708
CAS No.: 28528-86-1
M. Wt: 198.6 g/mol
InChI Key: QMWDIHPSUCUMFU-DVKNGEFBSA-N
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Description

6-Chloro-6-deoxy-alpha-d-glucopyranose is a derivative of glucose where the hydroxyl group at the sixth position is replaced by a chlorine atom. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. It is a white to pale beige solid that is slightly soluble in water and methanol .

Mechanism of Action

Target of Action

6-Chloro-6-deoxy-alpha-d-glucopyranose, also known as (2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol, is primarily used in the synthesis of 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose . This derivative has been identified as a potential antidiabetic agent . Therefore, the primary target of this compound can be inferred to be the insulin receptor (IR), a key player in glucose metabolism .

Biochemical Pathways

The compound’s derivative is known to stimulate the IR signaling pathway . This pathway plays a crucial role in glucose metabolism, affecting processes such as glucose uptake, glycogen synthesis, and lipogenesis. By stimulating this pathway, the compound could potentially enhance glucose uptake and improve insulin sensitivity, thereby exerting antidiabetic effects.

Pharmacokinetics

Its derivative has been shown to induce rapid and long-lasting glucose uptake comparable to insulin . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to effective bioavailability.

Result of Action

The primary result of the action of this compound, through its derivative, is the reduction of high blood glucose levels to near normal . This is achieved by enhancing glucose uptake and improving insulin sensitivity . Therefore, the molecular and cellular effects of the compound’s action are likely related to improved glucose metabolism and insulin signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose typically involves the chlorination of glucose derivatives. One common method is the reaction of glucose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-deoxy-alpha-d-glucopyranose undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl groups, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the compound can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWDIHPSUCUMFU-DVKNGEFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28528-86-1
Record name 6-Chloro-6-deoxy-alpha-D-glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028528861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-CHLORO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZDE5M64V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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